N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a methanesulfonyl group, a tetrahydroquinoline ring, a pyrazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Tetrahydroquinoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately and then coupled with the piperidine ring through a nucleophilic substitution reaction.
Coupling of the Rings: The final step involves coupling the tetrahydroquinoline ring with the pyrazine-piperidine moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a thiol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiols: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The methanesulfonyl group and the heterocyclic rings play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide lies in its combination of functional groups and rings, which confer distinct chemical properties and potential applications. The presence of the pyrazine ring, in particular, may enhance its biological activity and binding affinity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4S/c1-33(31,32)28-10-2-3-17-4-5-18(13-19(17)28)26-22(30)21(29)25-14-16-6-11-27(12-7-16)20-15-23-8-9-24-20/h4-5,8-9,13,15-16H,2-3,6-7,10-12,14H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZYDQSRDJDJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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